molecular formula C32H34N4O B2828862 N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203306-25-5

N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2828862
CAS No.: 1203306-25-5
M. Wt: 490.651
InChI Key: NPGMYYGATBTVJR-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic chemical compound offered for research purposes. Its structure incorporates a piperidine-4-carboxamide core, a motif present in various pharmacologically active molecules. Compounds featuring a similar N-(3,3-diphenylpropyl) chain are found in certain classes of synthetic opioids . Furthermore, the 6-arylpyridazin-3-yl group linked to a heterocycle like piperidine is a structure investigated for its potential interaction with central nervous system targets . This specific molecular architecture suggests potential for research in areas such as neuropharmacology and analgesia. The compound is believed to act as a multi-target-directed ligand (MTDL), a strategy gaining traction in drug discovery for complex neurological conditions . Its structural features indicate potential activity as a sigma-1 receptor (σ1R) antagonist and μ-opioid receptor (MOR) agonist, based on studies of molecules with similar piperidine propionamide scaffolds . Researchers can utilize this compound to probe these receptor systems. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O/c1-24-10-8-9-15-28(24)30-16-17-31(35-34-30)36-22-19-27(20-23-36)32(37)33-21-18-29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-17,27,29H,18-23H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGMYYGATBTVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridazinyl group and the carboxamide functionality. Common reagents used in these steps include various halogenating agents, reducing agents, and coupling reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl analog introduces an electron-donating methoxy group, which may enhance solubility or alter electronic properties of the pyridazine ring .
  • Molecular weight differences (~60 g/mol between cyclopropyl and 4-methoxyphenyl analogs) suggest significant variability in pharmacokinetic profiles.

Research Findings and Implications

  • Substituent-Driven Property Modulation : The cyclopropyl analog (440.58 g/mol) exhibits lower molecular weight than the 4-methoxyphenyl variant (530.65 g/mol), suggesting that smaller substituents reduce overall molecular bulk, which could enhance blood-brain barrier penetration .
  • Synthetic Feasibility : High stereochemical purity (>20:1) in related compounds underscores the feasibility of scalable synthesis for the target molecule, provided analogous protecting groups and catalysts are employed .

Q & A

Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide, and how can coupling agents optimize amide bond formation?

  • Methodology : Multi-step synthesis involving: (i) Formation of the pyridazine-piperidine core via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling for aryl-pyridazine linkages) . (ii) Amide bond formation between the piperidine-4-carboxamide and diphenylpropyl group using coupling agents like HBTU, BOP, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in THF or DMF with Et₃N as a base .
  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize byproducts. Purify intermediates via silica gel chromatography .

Q. How can researchers characterize the structural integrity of this compound using analytical techniques?

  • Methodology :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., diphenylpropyl integration at δ 7.2–7.4 ppm for aromatic protons) and piperidine ring conformation .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak) with electrospray ionization (ESI) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :
  • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays (IC₅₀ determination) .
  • Cellular Uptake : Measure permeability via Caco-2 cell monolayers (Papp values) to predict bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for higher yields?

  • Methodology :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in pyridazine-piperidine coupling .
  • Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
  • Case Study : ICReDD’s approach reduced reaction development time by 40% via computational-experimental feedback loops .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :
  • Meta-Analysis : Compare IC₅₀ values from enzyme vs. cell-based assays to identify off-target effects (e.g., CYP450 interference) .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methylphenyl on pyridazine) and correlate with activity trends .
  • Example : Replace 2-methylphenyl with 4-fluorophenyl to enhance target binding affinity by 30% .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodology :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the diphenylpropyl chain to enhance solubility and reduce first-pass metabolism .
  • Cytochrome Screening : Use liver microsomes to identify metabolic hotspots (e.g., N-dealkylation of piperidine) and block vulnerable sites with deuterium or methyl groups .

Key Challenges and Solutions

  • Low Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) .
  • Stereochemical Purity : Employ chiral HPLC or asymmetric synthesis (e.g., Evans auxiliaries) for enantiopure batches .

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